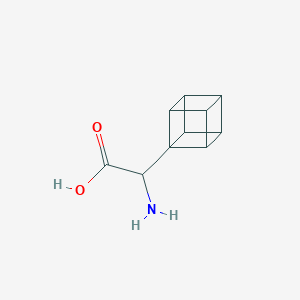
2-Amino-2-(cuban-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(cuban-1-yl)acetic acid is a unique organic compound characterized by the presence of a cubane structure, which is a highly strained, cubic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cuban-1-yl)acetic acid typically involves the introduction of an amino group and a carboxylic acid group to the cubane structure. One common method involves the reaction of cubane-1-carboxylic acid with ammonia under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Amino-2-(cuban-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
科学研究应用
2-Amino-2-(cuban-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique cubane structure.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of novel materials with unique properties.
作用机制
The mechanism by which 2-Amino-2-(cuban-1-yl)acetic acid exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards different biological targets.
相似化合物的比较
Similar Compounds
2-Amino-2-(adamantan-1-yl)acetic acid: Similar in structure but with an adamantane core instead of cubane.
2-Amino-2-(norbornan-1-yl)acetic acid: Features a norbornane structure, offering different steric and electronic properties.
Uniqueness
2-Amino-2-(cuban-1-yl)acetic acid is unique due to its cubane structure, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of molecular geometry on chemical reactivity and biological activity.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13) |
InChI 键 |
JYOMHTWNXWROEP-UHFFFAOYSA-N |
规范 SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


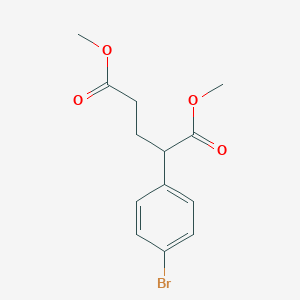

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)


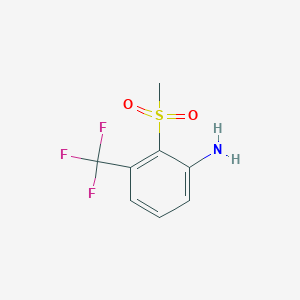
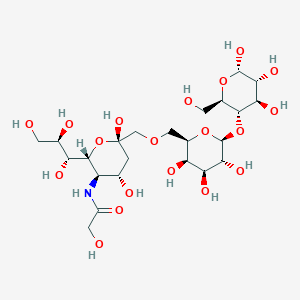


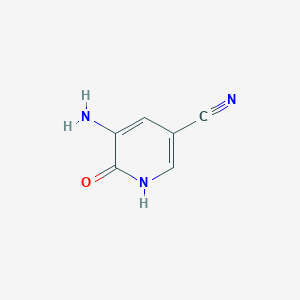

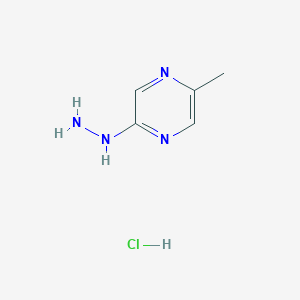
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
